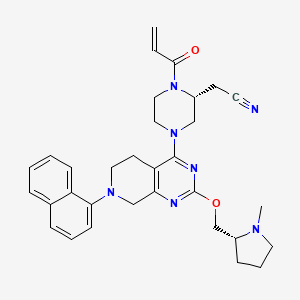
KRAS G12C inhibitor 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 11 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This mutation results in a substitution of glycine with cysteine at position 12 of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation . This compound binds covalently to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling pathways that drive tumor growth .
Preparation Methods
The synthesis of KRAS G12C inhibitor 11 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods focus on scaling up these reactions while maintaining stringent quality control to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
KRAS G12C inhibitor 11 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . Major products formed from these reactions include various intermediates that are further processed to yield the final inhibitor compound .
Scientific Research Applications
KRAS G12C inhibitor 11 has a wide range of scientific research applications:
Mechanism of Action
KRAS G12C inhibitor 11 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in KRAS G12C . This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
KRAS G12C inhibitor 11 is unique in its high selectivity and potency for the KRAS G12C mutation compared to other similar compounds . Some of the similar compounds include:
This compound stands out due to its unique chemical structure, which allows for more effective binding and inhibition of the KRAS G12C protein .
Properties
Molecular Formula |
C32H37N7O2 |
|---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
2-[(2R)-4-[2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m1/s1 |
InChI Key |
OBKBMFMBHWUYHS-JWQCQUIFSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@@H](C6)CC#N)C(=O)C=C |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















